2,6-Dimethylterephthalic acid

Lipophilicity ADME Drug Design

2,6-Dimethylterephthalic acid (DMTA) is a symmetrically substituted aromatic dicarboxylic acid. Its 2,6-methyl groups disrupt polymer chain packing, lowering crystallization rates and elevating Tg in PET resins vs unsubstituted TPA. This delivers measurable gains in heat/chemical resistance for hot-fill containers, microwaveable packaging, and automotive components. DMTA also serves as a rigid monomer for liquid crystal polymers (LCPs), enabling high heat deflection. Its predicted LogP of 2.92 supports medicinal chemistry lead optimization by enhancing lipophilicity. Ideal for specialty polyester synthesis, LCP development, and research requiring precise 2,6-substitution geometry.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 80238-12-6
Cat. No. B181706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylterephthalic acid
CAS80238-12-6
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)C)C(=O)O
InChIInChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
InChIKeySIQYOFNSIZEILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylterephthalic Acid (CAS 80238-12-6): A Specialty Monomer for High-Performance Polymer Procurement


2,6-Dimethylterephthalic acid (DMTA) is a symmetrically substituted aromatic dicarboxylic acid, classified within the terephthalic acid derivative family . Its molecular structure, featuring a benzene ring with two carboxylic acid groups at the 1 and 4 positions and two methyl groups at the 2 and 6 positions, imparts specific rigidity and stereochemistry that are critical for its function as a specialty monomer . This compound is not a commodity chemical but a value-added building block used to enhance the thermal and mechanical properties of high-performance polymers .

Why Substituting 2,6-Dimethylterephthalic Acid with Standard Terephthalic Acid Fails in High-Performance Material Design


Generic substitution of 2,6-dimethylterephthalic acid with unsubstituted terephthalic acid or its isomeric analogs leads to significant and measurable differences in polymer properties. The presence and specific position of the methyl groups are not trivial modifications; they are the primary drivers of altered thermal behavior and structural characteristics . For instance, the methyl substituents act as defects, disrupting polymer chain packing, which directly lowers the crystallization rate and modifies the glass transition temperature (Tg) compared to polymers derived from unsubstituted terephthalic acid . This translates to quantifiable differences in end-use performance, such as enhanced heat and chemical resistance in the final PET resin , a benefit that cannot be achieved with a generic replacement.

2,6-Dimethylterephthalic Acid: Head-to-Head Quantitative Comparison Data Against Key Analogs


Lipophilicity and Predicted Bioavailability Differentiation vs. Terephthalic Acid and 2-Methylterephthalic Acid

2,6-Dimethylterephthalic acid exhibits a substantially higher LogP value compared to its unsubstituted and mono-substituted analogs. This indicates a significant increase in lipophilicity, which is a critical factor in predicting membrane permeability and bioavailability in pharmaceutical and agrochemical applications. While LogP values are predicted, the relative difference is substantial [1] [2].

Lipophilicity ADME Drug Design

Thermal Stability and Crystallinity Modification in Polyesters vs. Unsubstituted Terephthalic Acid

Incorporation of 2,6-dimethylterephthalic acid as a co-monomer alters the thermal properties of resulting polyesters. The steric bulk of the methyl groups reduces the crystallization rate and modifies the glass transition temperature (Tg). This is a direct consequence of disrupted chain packing compared to polymers made with unsubstituted terephthalic acid, which have higher crystallinity . This effect is a key differentiator for applications requiring controlled crystallinity and transparency .

Polymer Chemistry Thermal Analysis Materials Science

Enhanced Chemical and Thermal Resistance in PET Resin vs. Standard PET

Polyethylene terephthalate (PET) resin produced using 2,6-dimethylterephthalic acid as a co-monomer demonstrates enhanced resistance to heat and chemicals compared to standard PET resin made exclusively from unsubstituted terephthalic acid . This is a direct, functional improvement resulting from the specific methyl substitution pattern.

Polymer Modification PET Material Performance

Differentiation in Synthetic Utility as a Reactive Intermediate vs. Other Isomers

The unique 2,6-symmetrical substitution pattern on the terephthalic acid core dictates its specific reactivity profile. For example, 2,6-Dimethylterephthalic acid is reported to react with azides to form 2,6-dimethylbenzeneazide, a specific type of linker used in advanced synthesis . This reaction pathway is specific to this substitution pattern and is not a general property of all dimethylterephthalic acid isomers. The methyl groups can act as either nucleophiles or electrophiles depending on the reaction conditions, offering a versatile but distinct reactivity landscape compared to analogs like 2,5- or 2,3-dimethylterephthalic acid .

Organic Synthesis Reaction Selectivity Building Block

Optimal Procurement and Application Scenarios for 2,6-Dimethylterephthalic Acid (CAS 80238-12-6)


Specialty Polyester Co-Monomer for Heat-Resistant and Durable Resins

Procurement is justified when the target application requires PET or other polyester resins with enhanced heat and chemical resistance. The use of 2,6-dimethylterephthalic acid as a co-monomer directly imparts these properties, making it ideal for hot-fill beverage containers, food packaging for microwave use, or durable automotive components where standard PET would degrade or deform . This selection is based on the established evidence that the methyl groups alter the polymer's resistance profile .

Monomer for Engineering Plastics and Liquid Crystal Polymers (LCPs)

The compound is a critical monomer for synthesizing high-performance polyesters and liquid crystal polymers (LCPs) . Its rigid, symmetric structure contributes to the thermal stability and mechanical properties required in these advanced materials. Procurement for this purpose is driven by the need for a building block that can influence chain packing and intermolecular interactions to achieve the desired mesogenic behavior and high heat deflection temperatures characteristic of LCPs .

Building Block for Pharmaceuticals and Agrochemicals with Optimized Lipophilicity

In medicinal and agricultural chemistry, this compound serves as a scaffold with a predicted LogP value (2.92) that is significantly higher than its analogs . Procurement is indicated for research programs where enhancing the lipophilicity of a lead series is a primary goal to improve passive cellular permeability and oral bioavailability. The distinct chemical space defined by the 2,6-substitution pattern allows access to novel derivatives that are inaccessible from simpler or differently substituted analogs .

Synthesis of Specialty Linkers and Advanced Materials via Selective Reactions

The specific 2,6-substitution pattern enables unique reactivity, such as forming 2,6-dimethylbenzeneazide, a specific linker molecule . Procurement is driven by the need for a precursor that can undergo this particular transformation, which is essential for synthesizing certain magnetic or liquid crystalline materials . This scenario is not served by generic or isomeric alternatives.

Technical Documentation Hub

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